molecular formula C20H17BrN2O3 B2911895 1-(4-bromobenzyl)-N-(3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 922885-19-6

1-(4-bromobenzyl)-N-(3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2911895
CAS No.: 922885-19-6
M. Wt: 413.271
InChI Key: CUPGWLDEBBINIP-UHFFFAOYSA-N
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Description

1-(4-Bromobenzyl)-N-(3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound characterized by its bromobenzyl group, methoxyphenyl group, and pyridine-2-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyridine-2-one core. One common approach is the reaction of 4-bromobenzyl bromide with 3-methoxyaniline under controlled conditions to form the intermediate compound, which is then further reacted with appropriate reagents to introduce the carboxamide group.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities of the compound. This involves the use of reactors and precise control of reaction conditions, such as temperature, pressure, and pH, to ensure the purity and yield of the final product. Advanced purification techniques, such as chromatography, are employed to isolate the compound from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the compound.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the compound, depending on the specific conditions and reagents used.

  • Reduction Products: Reduced forms of the compound, which may have different functional groups.

  • Substitution Products: Substituted derivatives where different groups replace the bromobenzyl or methoxyphenyl groups.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in organic synthesis reactions.

  • Biology: The compound has been studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.

  • Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of diseases such as cancer and inflammation.

  • Industry: It is used in the development of new materials and chemical processes, contributing to advancements in various industrial applications.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The bromobenzyl group and methoxyphenyl group play crucial roles in binding to receptors or enzymes, leading to biological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, but it can be compared to other similar compounds with similar functional groups or core structures. Some similar compounds include:

  • 4-Bromobenzyl bromide: A related compound with a bromobenzyl group.

  • 3-Methoxyaniline: A compound with a methoxyphenyl group.

  • Pyridine-2-one derivatives: Other compounds with a pyridine-2-one core structure.

These compounds share some similarities but differ in their specific functional groups and overall structures, leading to different chemical and biological properties.

Properties

IUPAC Name

1-[(4-bromophenyl)methyl]-N-(3-methoxyphenyl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN2O3/c1-26-17-5-2-4-16(12-17)22-19(24)18-6-3-11-23(20(18)25)13-14-7-9-15(21)10-8-14/h2-12H,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUPGWLDEBBINIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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